molecular formula C13H18BrNO B8761364 (5-Bromo-2-(2-methylpiperidin-1-YL)phenyl)methanol

(5-Bromo-2-(2-methylpiperidin-1-YL)phenyl)methanol

Cat. No.: B8761364
M. Wt: 284.19 g/mol
InChI Key: XXNLXGFATHQPGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-2-(2-methylpiperidin-1-YL)phenyl)methanol is a useful research compound. Its molecular formula is C13H18BrNO and its molecular weight is 284.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

[5-bromo-2-(2-methylpiperidin-1-yl)phenyl]methanol

InChI

InChI=1S/C13H18BrNO/c1-10-4-2-3-7-15(10)13-6-5-12(14)8-11(13)9-16/h5-6,8,10,16H,2-4,7,9H2,1H3

InChI Key

XXNLXGFATHQPGJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=C(C=C(C=C2)Br)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-(2-methylpiperidin-1-yl)benzaldehyde (16.30 g; 57.76 mmol) in MeOH (300 mL) was added sodium borohydride (2.19 g; 57.76 mmol) at 5° C. in a portion-wise fashion and stirred for 30 min. After this time, reaction mixture was diluted with a saturated aqueous solution of NH4Cl (300 mL), extracted with EtOAc. The org layers were washed with aqueous solution of NH4Cl (150 mL), brine (300 mL), dried over MgSO4 and evaporated under vacuum to give the title compound as a yellow oil (15.9 g, 97%). LC/MS (Method A): 285.6 (M+H)+. HPLC (Method A): Rt 2.13 min (Purity: 94.9%).
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Sodium borohydride (2.2 g, 57.8 mmol) was added portion-wise into a solution of 5-bromo-2-(2-methylpiperidin-1-yl)benzaldehyde (16.3 g, 57.8 mmol) in MeOH (300 mL) cooled at 5° C. After 30 min, the reaction mixture was diluted with a saturated aqueous solution of NH4Cl (300 mL) and extracted with EtOAc (600 mL+300 mL). The organic layers were washed with a saturated aqueous solution of NH4Cl (150 mL) and brine (300 mL). The organic layers were combined, dried (MgSO4) and the solvents were removed under reduced pressure to give the title compound as a yellow oil (15.9 g, 97%) used without further purification in the next step. HPLC (Method A), Rt 2.1 min (Purity: 94.9%). UPLC/MS, M+(ESI): 284.1, 286.0. 1H NMR (CDCl3, 300 MHz) δ 7.38 (dd, J=8.5, 2.4 Hz, 1H), 7.26 (d, J=2.4 Hz, 1H), 7.13 (d, J=8.5 Hz, 1H), 6.40 (brs, 1H), 4.86 (d, J=13.9 Hz, 1H), 4.67 (d, J=13.9 Hz, 1H), 3.06-2.88 (m, 2H), 2.61 (td, J=11.4, 3.2 Hz, 1H), 1.88-1.58 (m, 4H), 1.53-1.32 (m, 2H), 0.90 (d, J=6.2 Hz, 3H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
97%

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